Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-
CAS No.: 64346-72-1
Cat. No.: VC18694831
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64346-72-1 |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N-[3-(diethylamino)-4-methoxyphenyl]benzamide |
| Standard InChI | InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
| Standard InChI Key | QQNXJCNADYMERX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Introduction
"Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" is a synthetic organic compound belonging to the benzamide family, characterized by its amide group attached to a substituted aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development and biological activity studies.
Synthesis Pathways
The synthesis of "Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" typically involves:
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Amide Bond Formation:
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The reaction of 3-(diethylamino)-4-methoxyaniline with benzoyl chloride or benzoic acid derivatives under basic conditions.
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Catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.
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Purification:
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Techniques such as recrystallization or column chromatography are used to isolate the product.
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These methods ensure high yields and purity suitable for further characterization.
Characterization Techniques
The structural and chemical characterization of this compound employs advanced spectroscopic and analytical methods:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR confirm the positions of functional groups.
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Infrared Spectroscopy (IR):
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Identifies characteristic amide () and aromatic () stretching vibrations.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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X-Ray Crystallography:
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Provides detailed three-dimensional structural information.
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Biological Activity
Compounds within this class have shown potential in various pharmacological applications:
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Antimicrobial Activity:
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Substituted benzamides have demonstrated efficacy against bacterial strains like E. coli and S. aureus.
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Cytotoxicity:
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Preliminary studies suggest low toxicity in human cell lines, making them candidates for drug development.
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Applications in Medicinal Chemistry
"Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-" is being explored for:
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Drug Design:
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The electron-donating groups enhance receptor binding affinity in certain biological targets.
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Pharmacokinetics Studies:
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Its solubility profile supports favorable absorption and distribution characteristics.
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Limitations and Future Directions
While promising, further research is needed to fully understand its:
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Mechanism of Action:
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Detailed studies on interaction with biological targets are required.
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Toxicological Profile:
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Long-term safety data must be established for clinical applications.
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